

Spectroscopic characterization of halogenated nitropropenes

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Compound of Interest

Compound Name: *(E)*-3-bromo-3,3-difluoro-1-nitroprop-1-ene

CAS No.: 1035421-13-6

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Spectroscopic Characterization of Halogenated Nitropropenes: A Technical Guide for API Precursor Validation

Executive Summary & Mechanistic Grounding

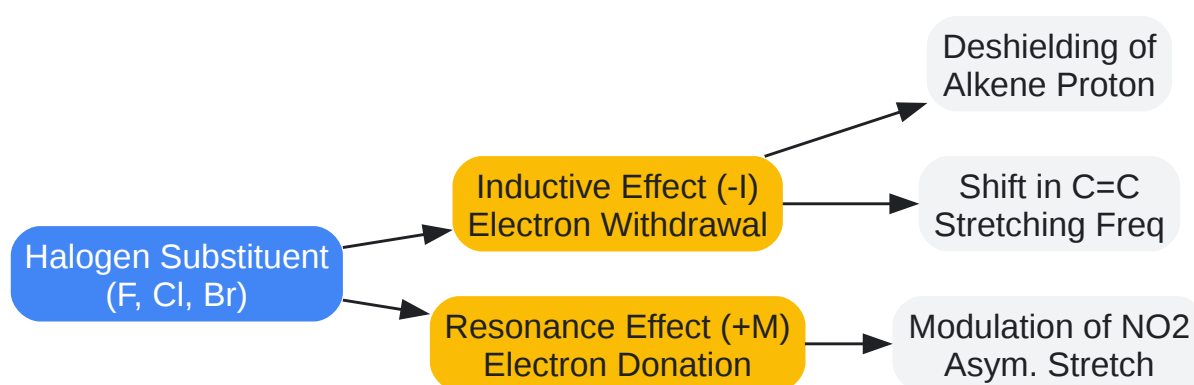
Halogenated nitropropenes, such as 1-(4-fluorophenyl)-2-nitropropene and 1-(4-chlorophenyl)-2-nitropropene, are critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs), including substituted phenethylamines and targeted central nervous system (CNS) therapeutics[1]. As a Senior Application Scientist, I approach the characterization of these intermediates not merely as a checklist of spectral peaks, but as a holistic verification of electronic structure, isomeric purity, and synthetic integrity.

The synthesis of these compounds via the Knoevenagel condensation typically yields the (E)-isomer exclusively. This stereoselectivity is driven by the severe steric clash that would occur between the bulky phenyl ring and the nitro group in the (Z)-configuration. Understanding the interplay between the electron-withdrawing nitro group and the halogenated aromatic ring is

essential. Halogens exert a dual electronic influence: an inductive electron-withdrawing effect (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

) through the sigma framework, and a resonance electron-donating effect (

) through the pi system. This push-pull dynamic directly modulates the electron density of the conjugated nitroalkene, shifting both nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.



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Electronic effects of halogen substituents on spectroscopic signals.

Spectroscopic Profiling: Causality and Interpretation

Nuclear Magnetic Resonance (NMR)

In

¹H NMR, the defining feature of a 1-aryl-2-nitropropene is the highly deshielded vinylic proton (

-proton). Because the nitro group is strongly electron-withdrawing, it depletes electron density from the conjugated alkene, pushing the vinylic proton resonance downfield to approximately 8.00–8.10 ppm. The allylic methyl group typically appears as a sharp singlet near 2.45 ppm.

The introduction of a halogen atom (e.g., fluorine) at the para-position of the phenyl ring

introduces distinct

F-

H and

F-

C spin-spin coupling, splitting the aromatic signals into characteristic doublets of doublets (dd) and triplets (t)[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is indispensable for confirming the presence of the nitroalkene pharmacophore. The nitro group exhibits two intense bands: the asymmetric stretch (around 1510–1525 cm⁻¹) and the symmetric stretch (near 1320–1340 cm⁻¹).

) around 1510–1525 cm

and the symmetric stretch (

) near 1320–1340 cm

. The conjugated asymmetric stretch appears at 1640–1660 cm⁻¹.

stretch appears at 1640–1660 cm

. The exact position of these bands is highly sensitive to the halogen substituent; highly electronegative halogens like fluorine enhance the dipole moment of the molecule, often increasing the intensity of the

stretch compared to the unhalogenated baseline.

Quantitative Data Summary

The following table summarizes the benchmark spectroscopic data for key halogenated nitropropenes compared to the unhalogenated baseline.

Compound	H NMR: Vinylic H (ppm)	H NMR: Methyl H (ppm)	IR: Asym (cm)	IR: (cm)	MS: Base Peak (m/z)
1-Phenyl-2-nitropropene	8.08 (s, 1H)	2.46 (s, 3H)	1518	1652	115
1-(4-Fluorophenyl)-2-nitropropene	8.05 (s, 1H)	2.45 (s, 3H)	1522	1655	133
1-(4-Chlorophenyl)-2-nitropropene	8.02 (s, 1H)	2.44 (s, 3H)	1520	1650	149

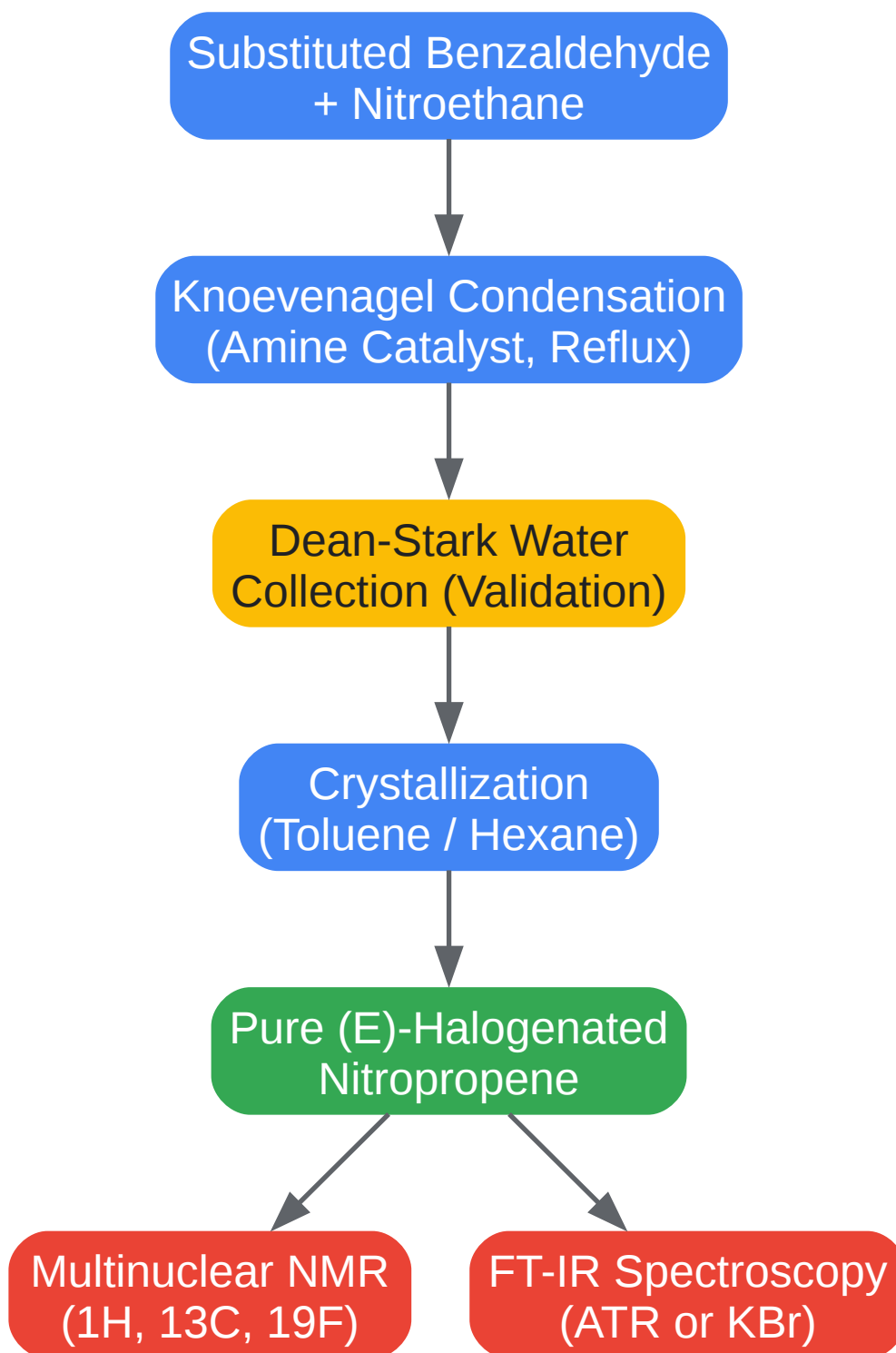
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in API precursor synthesis, protocols must be designed as self-validating systems. The following procedure for the synthesis and isolation of 1-(4-fluorophenyl)-2-nitropropene incorporates physical checkpoints that validate the reaction before a sample ever reaches the spectrometer[1].

Step-by-Step Methodology:

- **Reaction Setup:** In a 2 L three-necked flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve 1.0 mol of 4-fluorobenzaldehyde and 1.1 mol of nitroethane in 500 mL of dry toluene.
- **Catalysis:** Add 0.1 mol of butylamine (or ammonium acetate) as the basic catalyst.
- **Azeotropic Distillation (Validation Checkpoint 1):** Heat the mixture to reflux. The Knoevenagel condensation produces exactly one equivalent of water. Self-Validation: Monitor the Dean-Stark trap. The theoretical yield of water is ~18 mL. The reaction is not complete until this volume is collected and water ceases to separate[1].

- Concentration: Once water evolution ceases (typically 10-12 hours), distill off approximately 60% of the toluene under reduced pressure. The reaction mixture will turn deep yellow/brown.
- Crystallization (Validation Checkpoint 2): Transfer the concentrated solution to a 4°C environment for 12 hours. Pure (E)-1-(4-fluorophenyl)-2-nitropropene will precipitate as bright yellow, needle-like crystals[1]. Self-Validation: The formation of distinct crystalline needles (rather than an oil) is a strong primary indicator of high isomeric purity, as mixtures of (E) and (Z) isomers typically resist crystallization.
- Isolation: Filter the crystals under vacuum, wash with ice-cold hexane to remove residual toluene and unreacted aldehyde, and dry under a high vacuum.
- Spectroscopic Verification: Submit the dried crystals for
H,
C, and
F NMR in
, and FT-IR (ATR).



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Workflow for the synthesis and validation of halogenated nitropropenes.

References

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Sources

- 1. DE102011015842A1 - New phenylethyl amine derivatives useful in the treatment of psychiatric and/or neurological disorders - Google Patents [patents.google.com]
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